Suc-Ala-Ala-Pro-Nva-pNA, also known as Succinyl-Alanine-Alanine-Proline-Norvaline-p-nitroanilide, is a synthetic peptide substrate widely used in biochemical research, particularly in studying serine proteases. It features a unique sequence that allows it to be hydrolyzed by specific enzymes, making it valuable for enzyme activity assays. This compound is classified as a chromogenic substrate due to its ability to produce a color change upon enzymatic cleavage, facilitating the monitoring of enzymatic reactions.
The compound is derived from the natural amino acids alanine and proline, with norvaline being an unnatural amino acid substitution. The structure of Suc-Ala-Ala-Pro-Nva-pNA incorporates a succinyl group at the N-terminus and a p-nitroanilide group at the C-terminus. It falls under the category of peptide substrates used for studying enzyme kinetics, specifically for enzymes like neutrophil serine proteases. The classification of this compound emphasizes its role in biochemical assays and its applications in enzyme characterization.
The synthesis of Suc-Ala-Ala-Pro-Nva-pNA typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids.
The molecular structure of Suc-Ala-Ala-Pro-Nva-pNA consists of:
Suc-Ala-Ala-Pro-Nva-pNA undergoes hydrolysis when exposed to serine proteases, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically.
The mechanism involves the binding of Suc-Ala-Ala-Pro-Nva-pNA to the active site of serine proteases. Upon binding:
Suc-Ala-Ala-Pro-Nva-pNA is primarily utilized in:
The substrate’s design exploits the extended substrate-binding cleft of neutrophil elastase (NE) and proteinase 3 (Pr3). Its structural features include:
Table 1: Structural Comparison of Key pNA Substrates
Substrate | Sequence | Molecular Weight | Primary Protease Target | Key Structural Feature |
---|---|---|---|---|
Suc-Ala-Pro-pNA | Suc-AP-pNA | 406.39 Da | Prolyl endopeptidase | Minimalist dipeptide scaffold |
Suc-Ala-Ala-Pro-Met-pNA | Suc-AAPM-pNA | 608.67 Da | Elastase/Chymotrypsin | Methionine at P1 |
Suc-Ala-Pro-Ala-pNA | Suc-APA-pNA | 477.47 Da | Elastase | Tripeptide with P1 Ala |
Suc-Ala-Ala-Pro-Nva-pNA | Suc-AAPNva-pNA | ~593 Da* | Elastase/Proteinase 3 | Norvaline at P1; optimized S4-S3 occupancy |
Estimated based on analogs; Suc = Succinyl; pNA = para-nitroanilide [3] [6] [8]
The development of Suc-Ala-Ala-Pro-Nva-pNA reflects three key advances in protease substrate design:
Table 2: Kinetic Parameters of Elastase Family Proteases on Synthetic Substrates
Protease | Substrate | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) | Catalytic Advantage vs. Short Substrates |
---|---|---|---|---|---|
Neutrophil Elastase | Suc-Ala-Pro-pNA | 0.8* | 850* | 9.4 × 10²* | Reference (1×) |
Suc-Ala-Ala-Pro-Nva-pNA | 35† | 120† | 2.9 × 10⁵† | ~300-fold | |
Proteinase 3 | Suc-Ala-Pro-pNA | 0.08* | 1100* | 7.3 × 10¹* | Reference (1×) |
Suc-Ala-Ala-Pro-Nva-pNA | 42† | 90† | 4.7 × 10⁵† | ~6,400-fold |
*Representative data from tetra-/heptapeptide studies [1]; †Estimated from structural analogs
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7